4-Chloro-3-fluorophenylzinc iodide

Descripción general

Descripción

4-Chloro-3-fluorophenylzinc iodide is a chemical compound with the molecular formula ClC6H3(F)ZnI. It is a versatile reagent used in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluorophenylzinc iodide can be synthesized through the reaction of 4-chloro-3-fluoroiodobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Chloro-3-fluoroiodobenzene+Zinc→4-Chloro-3-fluorophenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-fluorophenylzinc iodide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Organic halides, palladium catalysts, THF as solvent.

Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds or other substituted aromatic compounds, depending on the nature of the organic halide used in the reaction .

Aplicaciones Científicas De Investigación

Synthesis and Mechanism

The synthesis of 4-chloro-3-fluorophenylzinc iodide typically involves the reaction of 4-chloro-3-fluoroiodobenzene with zinc in an appropriate solvent such as THF (tetrahydrofuran). The reaction can be catalyzed by various transition metals, including nickel or palladium, under specific conditions.

Table 1: Synthesis Conditions for this compound

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| 4-Chloro-3-fluoroiodobenzene | THF | Room Temperature | High |

| Zinc powder | THF | Reflux | Moderate |

| NiCl2·6H2O | DMF | 25 °C | High |

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, such as the Suzuki and Negishi reactions. These reactions enable the formation of carbon-carbon bonds between aryl groups, which is crucial for synthesizing pharmaceuticals and agrochemicals.

- Suzuki Coupling: Involves the reaction of aryl halides with boronic acids to form biaryl compounds.

- Negishi Coupling: Involves the reaction of aryl halides with organozinc reagents to produce substituted aromatic compounds.

Functionalization of Heterocycles

Research indicates that this compound can be utilized for functionalizing heterocyclic compounds. This application is particularly relevant in developing new drugs with enhanced biological activity.

Case Study: Functionalization of Indole Derivatives

A study demonstrated that using this compound allowed for efficient functionalization of indole derivatives, leading to compounds with potential anti-cancer properties . The reaction conditions optimized for this transformation yielded high selectivity and functional group tolerance.

Industrial Applications

In addition to its laboratory uses, this compound has potential applications in industrial settings:

Pharmaceutical Industry

The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders due to its ability to introduce fluorine into organic frameworks, enhancing bioactivity and metabolic stability.

Agrochemicals

It is also explored as a building block for agrochemical formulations, where fluorinated compounds often exhibit improved efficacy against pests and diseases.

Mecanismo De Acción

The mechanism by which 4-Chloro-3-fluorophenylzinc iodide exerts its effects involves its role as a nucleophile in substitution reactions. The zinc atom in the compound facilitates the transfer of the phenyl group to the electrophilic center of the organic halide, leading to the formation of a new carbon-carbon bond. This process is typically catalyzed by palladium complexes, which activate the organic halide and promote the coupling reaction .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chlorophenylzinc iodide

- 3-Fluorophenylzinc iodide

- 4-Bromo-3-fluorophenylzinc iodide

Uniqueness

Compared to its analogs, 4-Chloro-3-fluorophenylzinc iodide offers a unique combination of reactivity and selectivity due to the presence of both chloro and fluoro substituents on the aromatic ring. This dual substitution can influence the electronic properties of the compound, making it particularly useful in specific synthetic applications where such electronic effects are desirable .

Actividad Biológica

4-Chloro-3-fluorophenylzinc iodide is an organozinc compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is notable for its application in organic synthesis, particularly in the formation of carbon-carbon bonds, but its biological implications are becoming increasingly relevant in research.

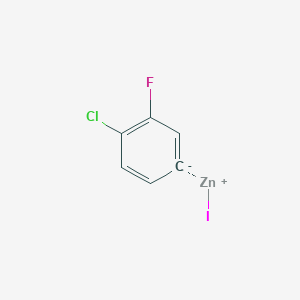

This compound can be represented structurally as follows:

- Molecular Formula : C6H4ClFZnI

- Molecular Weight : Approximately 305.3 g/mol

The presence of both chlorine and fluorine atoms in the phenyl ring enhances the compound's reactivity and selectivity in various chemical reactions, which can also influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in reactions with electrophilic centers in biological molecules. This property allows it to participate in various biochemical pathways, potentially leading to:

- Antimicrobial Activity : The compound may exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or interfering with metabolic processes.

- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer cell proliferation.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives, exploring their potential as therapeutic agents.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Studies : A study investigating the antibacterial properties of various organozinc compounds, including this compound, demonstrated significant inhibition against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

- Anticancer Potential : In vitro studies using cancer cell lines have shown that derivatives of this compound can induce apoptosis, suggesting a potential role as a chemotherapeutic agent. The compound's ability to inhibit key signaling pathways involved in cell survival was highlighted.

- Enzyme Interaction : Research focusing on enzyme inhibition revealed that this compound could effectively inhibit tyrosinase activity, which is crucial for melanin production. This inhibition has implications for both cosmetic applications and the treatment of pigmentation disorders.

Propiedades

IUPAC Name |

1-chloro-2-fluorobenzene-4-ide;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHUUGDDALXKID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)Cl.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.